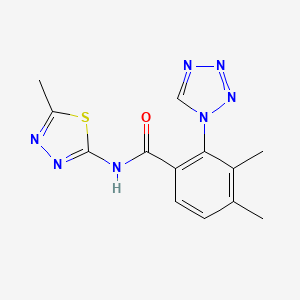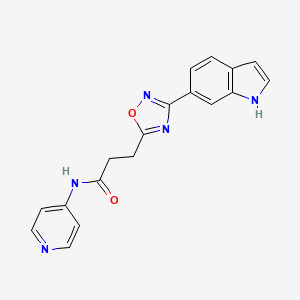
(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a mouthful, but let’s break it down. This compound belongs to the class of benzofuran derivatives. Its chemical structure consists of a benzofuran ring fused with a benzylidene moiety and an oxopropoxy side chain. The “2E” in the name indicates the E-isomer configuration of the double bond in the benzylidene group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,3,5-trimethoxybenzaldehyde with 2-oxopropyl acetate under basic conditions. The reaction proceeds via an aldol condensation, followed by cyclization to form the benzofuran ring. The E-isomer is favored due to steric effects.
Reaction Conditions:Reagents: 2,3,5-trimethoxybenzaldehyde, 2-oxopropyl acetate, base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol, methanol)
Temperature: Room temperature
Mechanism: Aldol condensation followed by cyclization
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The benzylidene group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: Reduction of the carbonyl group in the oxopropoxy side chain yields the alcohol.
Substitution: The methoxy groups on the benzofuran ring are susceptible to nucleophilic substitution reactions.
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
- Oxidation: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-carboxylic acid
- Reduction: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-ol
- Substitution: Various derivatives with modified methoxy groups
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology:Antioxidant Properties: The compound’s methoxy groups contribute to its antioxidant activity.
Cytotoxicity: Investigated for potential anticancer effects.
Antimicrobial Activity: Studied for its antibacterial and antifungal properties.
Neuroprotective Effects: Some studies suggest neuroprotective potential.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but its antioxidant properties and potential interactions with cellular pathways contribute to its effects.
Comparison with Similar Compounds
This compound’s unique combination of benzofuran, benzylidene, and oxopropoxy groups sets it apart. Similar compounds include benzofuran derivatives with varying substituents.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C21H20O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2E)-6-(2-oxopropoxy)-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-16-17(9-14)28-18(20(16)23)8-13-7-15(24-2)10-19(25-3)21(13)26-4/h5-10H,11H2,1-4H3/b18-8+ |
InChI Key |
VUQRXJLVWVAFTL-QGMBQPNBSA-N |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2 |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)
![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)


![7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12164154.png)
![methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164160.png)
![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164170.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
